Technical Monograph: 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
Technical Monograph: 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole
The following technical guide provides an in-depth analysis of 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole , a specialized tricyclic indole scaffold used primarily in the development of kinase inhibitors and G-protein coupled receptor (GPCR) antagonists.[1]
Executive Summary & Chemical Identity
6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole (CAS 327021-86-3 ) is a fused tricyclic heterocycle belonging to the class of tetrahydrocyclopenta[b]indoles.[1][2][3][4][5] Structurally, it consists of a chloro-substituted indole core fused to a cyclopentane ring at the 2,3-position.
This scaffold is a critical pharmacophore in medicinal chemistry, serving as a rigidified analog of tryptamine. It is extensively utilized in Structure-Activity Relationship (SAR) studies for DYRK1A inhibitors (targeting Down syndrome and Alzheimer’s pathology) and CRTH2 antagonists (targeting allergic inflammation and asthma).[1] The restricted rotation provided by the fused cyclopentane ring often enhances binding affinity compared to flexible indole analogs.[1]
Chemical Fingerprint Table[1]
| Property | Specification |
| CAS Number | 327021-86-3 |
| IUPAC Name | 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole |
| Molecular Formula | C₁₁H₁₀ClN |
| Molecular Weight | 191.66 g/mol |
| SMILES | Clc1ccc2[nH]c3CCCCc3c2c1 |
| InChI Key | CNQQPGJXOHSTQR-UHFFFAOYSA-N |
| Core Scaffold | Indole fused with Cyclopentane (2,3-position) |
| Appearance | Off-white to pale brown crystalline solid |
| Solubility | Soluble in DMSO, DMF, Chloroform; Low solubility in water |
Synthetic Methodology
The synthesis of 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole presents a classic regioselectivity challenge inherent to the Fischer Indole Synthesis.
The Regioselectivity Challenge
Using 3-chlorophenylhydrazine as the starting material introduces ambiguity in the cyclization step.[1] The [3,3]-sigmatropic rearrangement can occur at either of the two ortho positions relative to the hydrazine group:
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Attack at C2 (Ortho to Cl): Yields the 4-chloro isomer.[1]
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Attack at C6 (Para to Cl): Yields the desired 6-chloro isomer.[1]
Experimental protocols typically yield a mixture of both isomers, necessitating rigorous chromatographic separation.
Optimized Synthesis Protocol
Objective: Synthesis of 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole via Fischer Indole Cyclization.
Reagents:
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3-Chlorophenylhydrazine hydrochloride (1.0 eq)[1]
-
Cyclopentanone (1.2 eq)
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Glacial Acetic Acid (Solvent/Catalyst)[6]
-
Concentrated H₂SO₄ or Polyphosphoric Acid (PPA) (Co-catalyst)
Step-by-Step Workflow:
-
Hydrazone Formation: Dissolve 3-chlorophenylhydrazine hydrochloride in glacial acetic acid. Add cyclopentanone dropwise at room temperature. Stir for 30–60 minutes to form the corresponding phenylhydrazone intermediate.
-
Cyclization: Heat the reaction mixture to reflux (90–110°C). If conversion is slow, add a catalytic amount of conc. H₂SO₄ or PPA.[1] Monitor via TLC or LC-MS for the disappearance of the hydrazone.[1]
-
Work-up: Cool the mixture to room temperature. Pour into ice-cold water. Neutralize with saturated NaHCO₃ or NaOH solution to precipitate the crude solid.[1] Filter and dry.[1]
-
Purification (Critical): The crude product contains both 4-chloro and 6-chloro isomers.[1]
-
Dissolve crude solid in minimal Chloroform/Methanol.[1]
-
Perform Flash Column Chromatography using a Hexane:Ethyl Acetate gradient (typically 9:1 to 4:1).[1]
-
Identification: The 6-chloro isomer typically exhibits a distinct ¹H NMR pattern (doublet at C7, singlet at C5) compared to the 4-chloro isomer.[1]
-
Reaction Pathway Diagram[1]
Figure 1: Synthetic pathway highlighting the formation and separation of the 6-chloro isomer.[1]
Medicinal Chemistry Applications
The 6-chloro-1,2,3,4-tetrahydrocyclopenta[b]indole scaffold acts as a bioisostere for the indole nucleus found in serotonin, but with restricted conformational freedom.
DYRK1A Inhibition
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) is a key therapeutic target for Down syndrome and Alzheimer's disease.[1]
-
Mechanism: The scaffold occupies the ATP-binding pocket of the kinase.[1]
-
SAR Insight: Halogen substitutions on the benzene ring (specifically at the 5- and 6-positions) exploit hydrophobic pockets within the enzyme active site.[1] The 6-chloro derivative serves as a probe to map the steric tolerance of the "hinge region" of the kinase.[1]
-
Reference: Analogous 5-chloro derivatives have demonstrated micromolar to nanomolar potency against DYRK1A.[1]
CRTH2 Antagonism
Chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2) is a GPCR involved in allergic responses.[1]
-
Relevance: Indole-acetic acid derivatives based on the tetrahydrocyclopenta[b]indole core (e.g., Laropiprant analogs) are potent antagonists.
-
Role of Chlorine: The chlorine atom at the 6-position (often corresponding to the 5- or 6-position in varying numbering schemes) enhances lipophilicity and metabolic stability, preventing rapid oxidation of the aromatic ring.[1]
Functionalization Logic Diagram
Figure 2: Structure-Activity Relationship (SAR) map detailing functionalization sites.[1]
Safety & Handling Guidelines
As a halogenated indole derivative, standard laboratory safety protocols for organic synthesis must be strictly followed.
-
Hazard Classification (GHS):
-
Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon or Nitrogen) to prevent slow oxidation of the indole nitrogen.
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents (e.g., peroxides, permanganates) which can cleave the indole double bond.
References
-
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 270305: 1,2,3,4-Tetrahydrocyclopenta[b]indole. Retrieved from [Link]
-
ResearchGate. (2025). [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors. Retrieved from [Link]
Sources
- 1. 17422-33-2|6-Chloro-1H-indole|BLD Pharm [bldpharm.com]
- 2. 6-Chloro-1,2,3,4-tetrahydrocyclopenta[b]indole [chembk.com]
- 3. guidechem.com [guidechem.com]
- 4. arctomsci.com [arctomsci.com]
- 5. 5396-25-8|6,9-Dichloro-1,2,3,4-tetrahydroacridine|BLD Pharm [bldpharm.com]
- 6. [b]-Annulated Halogen-Substituted Indoles as Potential DYRK1A Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,3,4-Tetrahydrocyclopent b indole 96 2047-91-8 [sigmaaldrich.com]
